molecular formula C8H10N2O B13049712 6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one

6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one

Cat. No.: B13049712
M. Wt: 150.18 g/mol
InChI Key: QVPUOUOLNMJJOZ-UHFFFAOYSA-N
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Description

6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one involves a tandem aldol condensation/aza-addition reaction. This reaction typically uses 2-methyl-3-carbamoylpyrroles and aldehydes in the presence of ammonium acetate as a promoter. The reaction is carried out in a green solvent, such as poly(ethylene glycol)-400, at 100°C .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions. These methods are advantageous due to their high atom economy and the use of readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one involves its interaction with specific molecular targets, such as casein kinase 1 alpha and delta. These interactions inhibit the activity of these kinases, which play a role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6-methyl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H10N2O/c1-5-4-7-6(2-3-9-7)8(11)10-5/h2-3,5,9H,4H2,1H3,(H,10,11)

InChI Key

QVPUOUOLNMJJOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CN2)C(=O)N1

Origin of Product

United States

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